molecular formula C8H12O4 B6597582 ethyl 2-formyl-4-oxopentanoate CAS No. 84290-76-6

ethyl 2-formyl-4-oxopentanoate

Cat. No.: B6597582
CAS No.: 84290-76-6
M. Wt: 172.18 g/mol
InChI Key: GJHRNVHKYORPQP-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-4-oxopentanoate is a chemical compound that belongs to the ester group, derived from pentanoic acid. It has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol. This compound is known for its unique structure, which includes both formyl and oxo functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-4-oxopentanoate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with formaldehyde under acidic conditions. The reaction proceeds via aldol condensation, followed by dehydration to yield the desired product. The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Ethyl 2-carboxy-4-oxopentanoate.

    Reduction: Ethyl 2-formyl-4-hydroxypentanoate.

    Substitution: Ethyl 2-formyl-4-oxopentanamide.

Scientific Research Applications

Ethyl 2-formyl-4-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving esters and aldehydes.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting metabolic disorders.

    Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-formyl-4-oxopentanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound can act as a substrate for esterases and aldehyde dehydrogenases, leading to the formation of corresponding acids and alcohols. The presence of both formyl and oxo groups allows it to participate in various biochemical transformations, making it a valuable tool in metabolic studies.

Comparison with Similar Compounds

Ethyl 2-formyl-4-oxopentanoate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: Lacks the formyl group but has similar reactivity in aldol condensations.

    Ethyl 2-oxo-4-pentenoate: Contains a double bond instead of a formyl group, leading to different reactivity patterns.

    Ethyl 2-formyl-4-hydroxybutanoate: Has a hydroxyl group instead of an oxo group, affecting its reduction and oxidation behavior.

The uniqueness of this compound lies in its dual functional groups, which provide versatility in synthetic applications and biochemical studies.

Properties

IUPAC Name

ethyl 2-formyl-4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-12-8(11)7(5-9)4-6(2)10/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHRNVHKYORPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632716
Record name Ethyl 2-formyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84290-76-6
Record name Ethyl 2-formyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 106.3 g (0.489 mol) of ethyl 4,4-diethoxypentanoate and 80 ml (73.6 g, 0.99 mol) of ethyl formate was added dropwise to a vigorously stirred suspension of 12.7 g (0.55 gram atom) of sodium (shavings) in 300 ml of anhydrous benzene at 10-15° C. over 3 h. Stirring was continued for a further 3 h, and the reaction mixture was left to stand overnight. 250 ml of water were added with vigorous stirring, and this was continued for a further 15 min. The water layer was separated off, and the benzene layer was extracted with 70 ml of water. The combined aqueous extracts were acidified to pH 2 and extracted with ethyl acetate (5×50 ml), and the organic extracts were dried over calcium chloride.
Quantity
106.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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